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molecular formula C10H17NO3 B8667554 tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate

tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate

Cat. No. B8667554
M. Wt: 199.25 g/mol
InChI Key: PJIXQWIHKHFDLP-UHFFFAOYSA-N
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Patent
US09206139B2

Procedure details

To a solution of tert-butyl N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate (2,455.3 g, 11.25 mol) in THF (9.0 L) is added 2.0M isopropylmagnesium chloride in THF (5.34 L, 10.69 mol) at −30° C. via an addition funnel over a period of 60 min such that the internal temperature does not exceed 0° C. The mixture is then warmed slowly to 10° C. and 0.5M cyclopropylmagnesium bromide in THF (27.0 L, 13.50 mol) is added via an addition funnel over a period of 1 h. The mixture is stirred at room temp 24 h. The mixture is cooled to 0° C. and quenched with 1.0M HCl to pH 5-6, then warmed to room temp and extracted with EtOAc (12 L and 10 L). The combined organic phase is washed successively with water (10 L) and brine (8 L), dried over Na2SO4, and filtered. The filtrate is evaporated under reduced pressure to afford 2.24 kg (100% yield) of the title compound as a light yellow oil which is used directly for the next step.
Quantity
455.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Name
Quantity
5.34 L
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 L
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:14])[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[CH:16]([Mg]Cl)([CH3:18])[CH3:17].C1([Mg]Br)CC1>C1COCC1>[CH:16]1([C:4](=[O:14])[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
455.3 g
Type
reactant
Smiles
CON(C(CNC(OC(C)(C)C)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
9 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.34 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
27 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temp 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 1.0M HCl to pH 5-6
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temp
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (12 L and 10 L)
WASH
Type
WASH
Details
The combined organic phase is washed successively with water (10 L) and brine (8 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CC1)C(CNC(OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 kg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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